molecular formula C13H16N2O2 B12520084 Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate CAS No. 796870-46-7

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

Cat. No.: B12520084
CAS No.: 796870-46-7
M. Wt: 232.28 g/mol
InChI Key: KQIBIBSQHVAYRE-UHFFFAOYSA-N
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Description

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate and dimethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is unique due to its specific indole structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

796870-46-7

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-4-17-13(16)12-8-9-7-10(15(2)3)5-6-11(9)14-12/h5-8,14H,4H2,1-3H3

InChI Key

KQIBIBSQHVAYRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N(C)C

Origin of Product

United States

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